NNMTi

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Here are some areas where nitrosamines, in general, are used in scientific research:

Nicotinamide N-methyltransferase inhibitor (NNMTi) is a small molecule that targets the enzyme nicotinamide N-methyltransferase, which plays a significant role in the methylation of nicotinamide. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to nicotinamide, producing S-adenosyl-L-homocysteine and 1-methylnicotinamide. NNMT is predominantly found in the liver and fat tissues and is implicated in various metabolic processes, including the regulation of energy metabolism and cellular signaling pathways .

NNMTi has shown promising biological activity, particularly in enhancing muscle regeneration and improving metabolic health. Studies indicate that NNMT inhibition can activate muscle stem cells, leading to increased muscle fiber size and enhanced contractile function. In aged mice, NNMTi treatment resulted in significant improvements in muscle recovery post-injury, suggesting its potential as a therapeutic agent for age-related muscle degeneration . Additionally, high levels of NNMT are associated with insulin resistance and certain cancers, indicating its role in metabolic disorders .

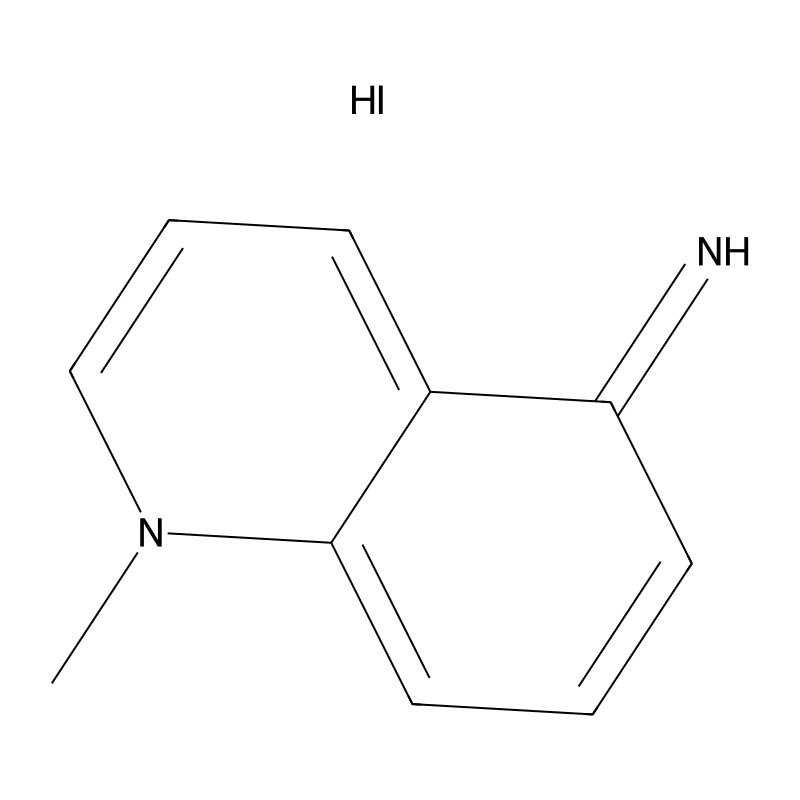

NNMT inhibitors are typically synthesized through established organic chemistry techniques. One common method involves the synthesis of 5-amino-1-methylquinolium, which has been shown to effectively inhibit NNMT activity. This process may include steps such as condensation reactions and purification via chromatography techniques to ensure high purity of the final product .

The applications of NNMTi are primarily focused on therapeutic interventions for metabolic disorders and muscle regeneration. Key areas include:

- Muscle Regeneration: Enhancing recovery from injuries in aged skeletal muscle.

- Metabolic Disorders: Potential treatment for obesity and insulin resistance by modulating metabolic pathways.

- Cancer Therapy: Targeting NNMT expression in tumors to inhibit cancer cell proliferation and invasion .

Research has demonstrated that NNMTi interacts with various cellular pathways. Inhibition of NNMT leads to increased levels of nicotinamide precursors necessary for NAD+ synthesis, thereby enhancing mitochondrial function. Furthermore, NNMT depletion has been linked to alterations in glycolysis and oxidative phosphorylation pathways, suggesting that NNMTi may sensitize cancer cells to other therapeutic agents .

NNMTi shares similarities with other small molecule inhibitors targeting methyltransferases. Here are some comparable compounds:

| Compound Name | Target Enzyme | Unique Features |

|---|---|---|

| 5-Amino-1-methylquinolium | Nicotinamide N-methyltransferase | Potent inhibitor specifically enhancing muscle recovery |

| Sinefungin | Various methyltransferases | Broad-spectrum inhibitor with antifungal properties |

| Tazemetostat | EZH2 (a histone methyltransferase) | Selective for cancer treatment through epigenetic modulation |

NNMTi's uniqueness lies in its specific action on nicotinamide N-methyltransferase, making it particularly effective for conditions related to muscle regeneration and metabolic dysregulation .

Tertiary Structure Analysis of Nicotinamide N-Methyltransferase Across Species

Nicotinamide N-methyltransferase exhibits the characteristic class I S-adenosyl-L-methionine-dependent methyltransferase core fold, which comprises a seven-stranded beta sheet flanked by alpha helices on both sides [2]. The enzyme possesses several modifications to the standard methyltransferase core architecture, including the addition of two alpha helices at its N-terminus and a reverse beta hairpin from tyrosine 203 to serine 212, which together form a distinctive "cap" structure over the active site [2]. Additionally, two alpha-helices are inserted within the tryptophan 107 to alanine 134 region, positioned adjacent to one set of flanking helices [2].

The three-dimensional structure of nicotinamide N-methyltransferase reveals that the substrate and S-adenosyl-L-methionine cofactor are embedded deep within the molecule, with the entrance to these sites partially covered by the aforementioned cap structure [24]. This cap is formed by two alpha-helices near the N-terminus and a reverse beta-hairpin spanning lysine residue 203 to serine residue 212 [24]. The binding sites themselves are constructed from seven beta-chains and five alpha-helices, with the S-adenosyl-L-methionine-binding site containing three beta-strands and two alpha-helices, while the substrate-binding site features four beta-strands and two alpha-helices, with the two binding sites separated by one alpha-helix [24].

Crystal structures of human and mouse nicotinamide N-methyltransferase in complex with S-adenosyl-L-homocysteine have been determined at high resolution, revealing the structural basis of cofactor recognition [2] [13]. The human enzyme crystal structure shows four conformationally similar copies in the asymmetric unit, with pairwise superpositions of the alpha carbon atoms yielding overall root mean square deviation values ranging from 0.4 to 0.7 angstroms [2]. Comparison with previously determined human and mouse nicotinamide N-methyltransferase structures bound to S-adenosyl-L-homocysteine alone yielded similar root mean square deviation values of 0.4 and 1.0 angstroms, respectively [2].

| Species | Crystal Form | Resolution (Å) | Space Group | Key Structural Features |

|---|---|---|---|---|

| Human | Ternary complex with S-adenosyl-L-homocysteine and nicotinamide | 2.7 | P1 | Four molecules per asymmetric unit, ordered flexible loop |

| Mouse | Binary complex with S-adenosyl-L-homocysteine | 1.88 | - | Structural similarity to human enzyme |

| Monkey | Ternary complex with 1-methylnicotinamide and S-adenosyl-L-homocysteine | 2.30 | - | Product-bound form showing inhibitory mechanism |

Structural comparison across species reveals high conservation of the nicotinamide N-methyltransferase fold [5]. The amino acid sequence of the protein encoded by human liver nicotinamide N-methyltransferase complementary DNA is 52% identical to sequences from other species [23]. Based on protein domain homology, nicotinamide N-methyltransferase belongs to the class I-like S-adenosyl-L-methionine-binding methyltransferase superfamily [31]. Indolethylamine N-methyltransferase represents an important paralog of nicotinamide N-methyltransferase within this family [31].

The structural analysis reveals that while the overall fold is conserved across species, subtle differences exist in loop regions and surface features [2] [5]. One notable conformational difference observed between binary and ternary complexes involves residues phenylalanine 27 to histidine 31, which are missing and presumably disordered in the human binary complex but are ordered in both the human ternary complex and mouse binary complex, albeit in different conformations [2]. These structural variations suggest species-specific adaptations that may influence substrate specificity and catalytic efficiency.

Substrate Binding Pockets: Nicotinamide and S-Adenosyl-L-Methionine/S-Adenosyl-L-Homocysteine Interactions

The active site of nicotinamide N-methyltransferase contains distinct but adjacent binding sites for the cofactor S-adenosyl-L-methionine and the substrate nicotinamide [13]. The crystal structure of the human enzyme as a ternary complex bound to both S-adenosyl-L-homocysteine and nicotinamide reveals the structural basis for substrate recognition and highlights several residues critical for binding and catalysis [2] [4].

The S-adenosyl-L-methionine binding site exhibits extensive hydrogen-bonding and van der Waals interactions [13]. The adenine ring is positioned within hydrophobic pockets formed by tyrosine 86 and alanine 169, while simultaneously interacting with valine 143 and aspartic acid 142 through hydrogen bonds [13] [24]. The ribose moiety forms crucial hydrogen bonds with aspartic acid 85 and asparagine 90 [13] [24]. The homocysteine portion of S-adenosyl-L-homocysteine contributes significantly to enzyme binding through both hydrogen bonds and electrostatic interactions with a cluster of residues including tyrosine 20, tyrosine 25, glycine 63, tyrosine 69, and threonine 163 [13].

| Binding Site | Key Residues | Interaction Type | Functional Role |

|---|---|---|---|

| S-adenosyl-L-methionine cofactor | Tyr86, Ala169, Val143, Asp142 | Hydrophobic contacts, hydrogen bonds | Adenine ring positioning |

| S-adenosyl-L-methionine cofactor | Asp85, Asn90 | Hydrogen bonds | Ribose stabilization |

| S-adenosyl-L-methionine cofactor | Tyr20, Tyr25, Gly63, Tyr69, Thr163 | Hydrogen bonds, electrostatic | Homocysteine binding |

| Nicotinamide substrate | Tyr20, Asp197, Ser201, Tyr204, Ser213 | Hydrogen bonds, electrostatic | Substrate recognition |

The nicotinamide binding site demonstrates specific recognition through hydrophobic interactions, hydrogen bonds, and electrostatic interactions involving tyrosine 20, aspartic acid 197, serine 201, tyrosine 204, and serine 213 [2] [13]. The distance between the sulfur atom of S-adenosyl-L-homocysteine and the nitrogen atom of nicotinamide ranges from 3.5 to 4.2 angstroms, consistent with the geometry required for the S-N2-like methylation reaction mechanism [2] [13].

Mutagenesis studies have revealed the functional importance of specific active site residues [2] [4]. Of three residues near the nicotinamide amide group, substitution of serine 201 and serine 213 had no effect on enzyme activity, while replacement of aspartic acid 197 dramatically decreased activity [2]. Substitutions of tyrosine 20, whose side chain hydroxyl interacts with both the nicotinamide aromatic ring and S-adenosyl-L-homocysteine carboxylate, also significantly compromised activity [2]. Enzyme kinetics analysis revealed catalytic efficiency decreases of 2-3 orders of magnitude for the aspartic acid 197 to alanine and tyrosine 20 to alanine mutants [2] [4].

Binding affinity studies using saturated transfer difference nuclear magnetic resonance techniques have quantified the dissociation constants for substrate and cofactor binding [11]. The average dissociation constant of wild-type nicotinamide N-methyltransferase with nicotinamide was determined to be 5.5 ± 0.9 millimolar, while the dissociation constant with S-adenosyl-L-homocysteine was 1.2 ± 0.3 millimolar [11]. These measurements confirm that the cofactor binds more tightly than the substrate, supporting an ordered binding mechanism.

The substrate binding pocket exhibits specificity for pyridine-containing molecules, with nicotinamide representing the most efficient substrate [13]. Other heterocyclic compounds including thionicotinamide, 4-methylnicotinamide, isoquinoline, quinoline, and tetrahydroquinoline can also be effectively methylated by the enzyme [13]. However, the size of the pyridine-containing molecule is critical for active site access, as complex pyridine compounds like nicotine, chloroquine, and quinine cannot be methylated [13].

Allosteric Regulation and Catalytic Cycle Dynamics

The catalytic mechanism of nicotinamide N-methyltransferase follows a rapid equilibrium ordered Bi-Bi mechanism, as determined through extensive kinetic studies [13] [34]. In this mechanism, S-adenosyl-L-methionine binds first to the enzyme to form a binary complex, which subsequently binds nicotinamide to yield a ternary complex [13] [34]. After methyl transfer occurs, the methylated product is released first, followed by the release of S-adenosyl-L-homocysteine [13] [34].

This ordered binding mechanism is supported by the substantial difference between Michaelis-Menten parameters for S-adenosyl-L-methionine and nicotinamide, with values of 8.5 ± 0.8 micromolar and 199 ± 32 micromolar, respectively [13]. The 20-fold difference in binding affinity provides kinetic evidence for the preferential binding of the cofactor before substrate binding can occur effectively.

The methylation reaction involves direct transfer of a methyl group from S-adenosyl-L-methionine to the acceptor substrate through an S-N2-like mechanism [2]. The ternary complex structure reveals nicotinamide nitrogen to S-adenosyl-L-homocysteine sulfur atom distances ranging from 3.5 to 4.2 angstroms, which are consistent with the geometry expected for an S-N2-like intermediate with linear arrangement of the nitrogen nucleophile, methyl carbon, and sulfur leaving group atoms [2].

| Kinetic Parameter | S-adenosyl-L-methionine | Nicotinamide | Units |

|---|---|---|---|

| Michaelis-Menten constant (Km) | 8.5 ± 0.8 | 199 ± 32 | micromolar |

| Dissociation constant (Kd) | 1.2 ± 0.3 | 5.5 ± 0.9 | millimolar |

| Relative binding affinity | High | Moderate | - |

Allosteric regulation of nicotinamide N-methyltransferase has been demonstrated through the identification of macrocyclic peptide inhibitors that function as the first reported allosteric modulators of this enzyme [14] [15]. These inhibitors, identified through messenger RNA display screening, show potent inhibition with half-maximal inhibitory concentration values as low as 229 nanomolar [14] [15]. Importantly, substrate competition experiments reveal that these cyclic peptide inhibitors are noncompetitive with either S-adenosyl-L-methionine or nicotinamide, indicating they bind at an allosteric site distinct from the active site [14] [15].

The discovery of allosteric regulation provides new insights into the conformational dynamics of nicotinamide N-methyltransferase [14] [15]. The existence of allosteric binding sites suggests that the enzyme can undergo conformational changes that modulate catalytic activity without directly interfering with substrate or cofactor binding [14] [15]. This regulatory mechanism may be physiologically relevant for controlling enzyme activity in response to cellular metabolic states.

Conformational dynamics studies using time-resolved fluorescence spectroscopy have revealed the relationship between protein flexibility and catalytic efficiency [17] [19]. The investigation of tyrosine 20 mutants demonstrated that enzyme activity correlates with specific conformational states, with wild-type nicotinamide N-methyltransferase preferring less flexible conformations to achieve optimal catalytic power [17] [19]. The average fluorescence lifetime decreased from 5.93 nanoseconds in wild-type enzyme to 5.85 nanoseconds and 4.45 nanoseconds in tyrosine 20 to phenylalanine and tyrosine 20 to glycine mutants, respectively [17].

The catalytic cycle involves significant conformational rearrangements, particularly in the region spanning residues 134-154, which undergoes major structural changes to bring the methyl donor and substrate into close proximity for methyl transfer [24]. This conformational flexibility is essential for the catalytic mechanism, as it allows the enzyme to accommodate both substrates in the optimal geometry for the methylation reaction while maintaining specificity for the intended substrates.

The development of bisubstrate inhibitors for nicotinamide N-methyltransferase represents a sophisticated approach to achieving high potency and selectivity by simultaneously targeting both substrate binding sites [1] [2] [3]. These inhibitors are designed to mimic the ternary transition state of the methylation reaction, where S-adenosyl-L-methionine and nicotinamide interact within the enzyme active site.

Rational Design Strategy

The bisubstrate inhibitor design strategy leverages the crystal structure of human nicotinamide N-methyltransferase in complex with nicotinamide and S-adenosyl-L-homocysteine [3] [4]. The active site can be conceptually divided into three distinct binding regions: the adenosine binding pocket, the amino acid moiety region, and the nicotinamide binding site [2] [5]. This structural understanding enabled the development of "trivalent" inhibitors designed to simultaneously occupy all three binding regions.

The initial bisubstrate inhibitor compound 1 demonstrated the feasibility of this approach, exhibiting an inhibition constant of 14.9 micromolar [5]. This compound established the foundation for subsequent optimization efforts that would dramatically improve potency through systematic structural modifications.

Evolution of Bisubstrate Inhibitor Potency

The progression from initial bisubstrate designs to highly potent inhibitors represents a remarkable advancement in medicinal chemistry optimization. The introduction of propargyl linkers marked a significant breakthrough in this evolution [6]. Compound LL320, incorporating a rigid propargyl linker, achieved a remarkable inhibition constant of 1.6 nanomolar, representing nearly a 10,000-fold improvement over early designs [6] [7].

The alkynyl bisubstrate inhibitor NS1 achieved even greater potency with a binding affinity of 500 picomolar [4] [8]. This compound features an alkyne as a key design element that closely mimics the linear, 180-degree transition state geometry found in the nicotinamide N-methyltransferase-catalyzed S-adenosyl-L-methionine to nicotinamide methyl transfer reaction [4]. The co-crystal structure confirmed that NS1 occupies both the nicotinamide and S-adenosyl-L-methionine binding sites in the same orientation as native substrates, with the alkynyl linker occupying the methyl transfer tunnel [4].

Unconventional S-Adenosyl-L-Methionine Mimics

A transformative advancement in bisubstrate inhibitor design emerged with the development of unconventional S-adenosyl-L-methionine mimics [9] [10]. Traditional bisubstrate inhibitors like LL320 contain conventional S-adenosyl-L-methionine analogues, but these exhibit poor cellular permeability despite excellent biochemical potency [7].

The breakthrough compound II399 incorporated an unconventional S-adenosyl-L-methionine mimic by replacing the adenine, ribose ring, and 2,4-diamino butanoic acid with 4-chloro pyrrolopyrimidine, cyclopentane, and acetamide, respectively [7] [10]. This innovative modification produced a potent inhibitor with a binding affinity of 5.9 nanomolar while dramatically enhancing cellular penetration, achieving a cellular inhibition constant of 1.9 micromolar [7] [10].

Structure-Activity Relationships of Bisubstrate Components

Systematic structure-activity relationship studies revealed critical insights into the requirements for bisubstrate inhibitor optimization [4] [5]. The adenosine portion requires specific hydrogen bonding interactions, with the primary amine on the adenine nucleobase forming hydrogen bonds with aspartic acid 142, while ribose hydroxyl groups interact extensively with serine 87, aspartic acid 85, and asparagine 90 [4].

The amino acid component demonstrates strict requirements for optimal activity [4]. The carboxylic acid functionality accepts four hydrogen bonds from tyrosine 20, tyrosine 25, tyrosine 69, and threonine 163, while the amino group hydrogen-bonds with the backbone carbonyl of glycine 63 [4]. Removal of the amino group (compound 20) resulted in poor inhibitory activity, while removal of the carboxylic acid was better tolerated [4].

The nicotinamide mimicking component shows significant flexibility for optimization [5] [4]. The benzamide functionality proved essential for potent inhibition, with the amide group positioned between tyrosine 204 and leucine 164 in a hydrophobic clamp, stabilized through hydrogen bonds with serine 201 and serine 213 [4].

Enhanced Cellular Potency Through Structural Optimization

The development of compounds II559 and II802 represents the pinnacle of current bisubstrate inhibitor optimization [11] [12]. These compounds demonstrate exceptional biochemical potency with binding affinities of 1.2 and 1.6 nanomolar, respectively, while achieving unprecedented cellular inhibition with cellular inhibition constants of approximately 150 nanomolar [11] [12]. This represents the most cell-potent bisubstrate inhibitors reported to date, making them valuable chemical probes for investigating nicotinamide N-methyltransferase function in cellular and disease contexts [11] [12].

Both compounds maintain exceptional selectivity, displaying over 5000-fold selectivity for nicotinamide N-methyltransferase over closely related methyltransferases [11] [12]. Furthermore, they demonstrate antiproliferative activity with growth inhibition values of approximately 10 micromolar and effectively suppress migration of aggressive clear cell renal carcinoma cell lines [11] [12].

Structure-Activity Relationship Studies of Lead Compounds

Structure-activity relationship investigations have been fundamental to advancing nicotinamide N-methyltransferase inhibitor potency and selectivity. These studies encompass multiple chemical scaffolds, from small molecule inhibitors to sophisticated bisubstrate analogues, providing comprehensive insights into the molecular determinants of inhibitor efficacy.

Quinolinium Scaffold Structure-Activity Relationships

The systematic screening of N-methylated quinolinium, isoquinolinium, pyridinium, and benzimidazolium/benzothiazolium analogues identified quinoliniums as a promising scaffold for nicotinamide N-methyltransferase inhibition [13] [14]. These studies revealed a remarkable >1000-fold range of activity across the compound series, demonstrating the significant impact of structural modifications on inhibitory potency [13] [14].

Compound 1h emerged as the most potent quinolinium inhibitor with an inhibition constant of 6.3 micromolar [15]. The structure-activity relationships within this series revealed critical insights into substrate binding site interactions. Computer-based docking studies produced robust correlations between ligand-enzyme interaction docking scores and experimentally determined inhibition constants, validating the computational approach for inhibitor optimization [13] [14].

The predicted binding orientations of quinolinium analogues revealed selective binding to nicotinamide N-methyltransferase substrate-binding site residues and identified essential chemical features driving protein-ligand intermolecular interactions [13] [14]. These findings established quinoliniums as valuable lead compounds for further optimization toward drug-like inhibitors.

Naphthalene Enhancement in Bisubstrate Inhibitors

A pivotal discovery in bisubstrate inhibitor optimization was the dramatic enhancement achieved through naphthalene incorporation [2] [5]. The crystal structure of the nicotinamide N-methyltransferase-nicotinamide-S-adenosyl-L-homocysteine ternary complex revealed π-π stacking between tyrosine residue 204 and the nicotinamide substrate [5]. This observation inspired the design of analogues bearing naphthalene units to introduce stronger π-π stacking interactions with tyrosine residues in the active site [5].

Compound 78, incorporating both the optimal amino acid side chain and naphthalene moiety, displayed the highest inhibitory activity with an inhibition constant of 1.41 micromolar [5]. This represented a 10-fold improvement over the initial bisubstrate inhibitor compound 1 [5]. Isothermal titration calorimetry studies confirmed this trend, with compound 78 displaying the highest binding affinity with a dissociation constant of 5.6 micromolar [5].

Molecular modeling studies provided mechanistic insights into the enhanced activity of naphthalene-containing inhibitors [5]. The modeling revealed two distinct features contributing to improved potency: formation of intramolecular hydrogen bond interactions between the carboxylate and protonated tertiary amine, and optimal orientation of the naphthalene group for π-π stacking interactions with multiple tyrosine residues in the nicotinamide binding pocket [5].

Alkynyl Linker Optimization

The development of alkynyl bisubstrate inhibitors represents a sophisticated approach to mimicking the methyl transfer transition state geometry [4] [8]. Structure-activity relationship studies revealed the critical importance of the C6' stereocenter in directing the alkyne toward the nicotinamide binding pocket [4]. The S stereochemistry proved optimal, with NS1 demonstrating 200-fold greater potency than its C6' epimer [4].

The linear geometry maintained by the alkynyl linker proved superior to saturated alternatives [4]. NS1-alkane was nearly 10-fold less potent than NS1 itself, likely due to the shape requirements of the narrow methyl transfer tunnel [4]. The rigidity of the alkynyl linker may also lower the entropic cost of binding relative to flexible alkane-containing analogues [4].

Systematic exploration of aryl modifications revealed the importance of proper amide positioning [4]. para-Benzamide, ortho-benzamide, and sulfonamide substituted analogues were much less potent than meta-substituted variants [4]. Halogen substitutions provided opportunities for optimization, with the chloro-substituted analogue (compound 33) yielding the most potent inhibitor in the series [4].

Electron-Deficient Aromatic Modifications

Recent structure-activity relationship studies have explored the incorporation of electron-deficient aromatic groups to enhance inhibitor potency [16] [17]. The systematic modification of alkenyl-linked bisubstrate inhibitors revealed remarkable structure-activity relationships, particularly with nitro and cyano substitutions [16] [17].

The para-cyano compound 17u emerged as the most potent inhibitor in this series with an inhibition constant of 3.7 nanomolar, placing it among the most active nicotinamide N-methyltransferase inhibitors reported [16] [17]. This compound demonstrated the critical importance of substitution patterns, as the ortho-cyano analogue showed no inhibition at 25 micromolar, while the meta-cyano analogue displayed moderate activity [16] [17].

Nitro substitutions exhibited similar position-dependent effects [16] [17]. The para-nitro compound was highly potent with an inhibition constant of 10 nanomolar, while both ortho-nitro and meta-nitro compounds failed to show appreciable activity [16] [17]. These findings highlight the precise spatial requirements for optimal interactions within the nicotinamide binding pocket.

Linker Length and Rigidity Effects

Comprehensive structure-activity relationship studies have revealed the critical importance of linker characteristics in bisubstrate inhibitor design [4] [16]. The length, rigidity, and stereochemistry of the linker connecting substrate and cofactor mimics profoundly influence inhibitor potency [4].

Three-carbon linkers consistently emerged as optimal for bisubstrate inhibitor design [6] [18]. Compound LL319 with a three-carbon linker demonstrated nearly 1000-fold increased inhibitory activity compared to shorter analogues [18]. The rigid propargyl linker in LL320 provided an additional 30-fold improvement, yielding a binding affinity of 1.6 nanomolar [6] [18].

The importance of linker rigidity was further demonstrated through comparative studies of alkyne, alkene, and saturated linkers [16] [4]. While saturated three-carbon linkers maintained nanomolar potency, the rigid alkyne and alkene linkers consistently provided superior activity [16] [4]. This likely reflects the geometric constraints of the methyl transfer tunnel and the benefits of reduced conformational entropy upon binding [4].

Adenosine Modifications and SAM Mimic Optimization

Structure-activity relationship studies of the adenosine component have revealed both conserved requirements and opportunities for optimization [4] [19]. The adenine nucleobase requires specific hydrogen bonding interactions, with the C6 amino group being critical for activity [4]. However, recent studies have identified the N7 position as a modifiable site for inhibitor optimization [19].

Compound 3-12, featuring N7 modifications, exhibited potent inhibitory activity with an inhibition constant of 47.9 nanomolar while maintaining excellent selectivity over other human methyltransferases [19]. This finding provides new opportunities for bisubstrate inhibitor optimization without compromising essential binding interactions [19].

The ribose component demonstrates strict stereochemical requirements, but recent work has explored cyclopentane replacements as part of unconventional S-adenosyl-L-methionine mimics [10] [7]. These modifications significantly enhance cellular permeability while maintaining biochemical potency, representing a major advancement in translating potent biochemical inhibitors to cellular active compounds [10] [7].

Selectivity Profiling Against Related Methyltransferases

Achieving high selectivity for nicotinamide N-methyltransferase over related methyltransferases represents a critical challenge in inhibitor development. Comprehensive selectivity profiling studies have provided essential insights into the molecular basis of inhibitor selectivity and guided optimization strategies to minimize off-target interactions.

Comprehensive Methyltransferase Selectivity Panels

Systematic selectivity assessments have evaluated nicotinamide N-methyltransferase inhibitors against extensive panels of related methyltransferases [3] [20]. The bisubstrate inhibitor compound 6 was tested against 34 histone, DNA and RNA methyltransferases, plus one histone acetyltransferase [3] [20]. Remarkably, compound 6 did not inhibit the majority of these enzymes at concentrations up to 50 micromolar [3] [20].

Only four enzymes showed significant inhibition: DOT1L (inhibition constant 1.3 micromolar), PRMT7 (inhibition constant 20 micromolar), BCDIN3D (inhibition constant 40 micromolar), and SMYD2 (inhibition constant 62 micromolar) [3] [20]. This selectivity profile indicates that bisubstrate inhibitor design strategies can provide potent and selective nicotinamide N-methyltransferase inhibitors [3] [20].

The interaction with DOT1L was anticipated, as S-adenosyl-L-methionine analogues are known effective DOT1L inhibitors [3] [20]. Interestingly, compound 6 could serve as a potential starting point for developing selective inhibitors of PRMT7 and BCDIN3D, as no selective inhibitors of these enzymes had been reported previously [3] [20].

Small Molecule Methyltransferase Selectivity

Target class profiling approaches have systematically evaluated inhibitor selectivity across small molecule methyltransferases [21]. Representative enzymes including nicotinamide N-methyltransferase, phenylethanolamine N-methyltransferase, histamine N-methyltransferase, glycine N-methyltransferase, catechol O-methyltransferase, and guanidinoacetate N-methyltransferase were screened against 27,574 unique small molecules [21].

General methyltransferase inhibitors typically showed broad activity across multiple targets [21]. Both sinefungin and S-adenosyl-L-homocysteine inhibited phenylethanolamine N-methyltransferase, histamine N-methyltransferase, nicotinamide N-methyltransferase, glycine N-methyltransferase, guanidinoacetate N-methyltransferase, and catechol O-methyltransferase at high micromolar concentrations [21]. This highlights the challenge of achieving selectivity when targeting conserved S-adenosyl-L-methionine binding sites.

Bisubstrate Inhibitor Selectivity Advantages

Bisubstrate inhibitors have demonstrated superior selectivity profiles compared to S-adenosyl-L-methionine competitive inhibitors [3] [22]. The simultaneous engagement of both substrate and cofactor binding sites provides additional specificity determinants beyond the highly conserved S-adenosyl-L-methionine binding pocket [3] [22].

The highly potent alkynyl bisubstrate inhibitor 17u showed excellent selectivity when tested against a panel of 12 different S-adenosyl-L-methionine-dependent methyltransferases [16] [17]. Against phenylethanolamine N-methyltransferase, which shares 39% sequence identity with nicotinamide N-methyltransferase, compound 17u showed moderate inhibitory activity that was more than 3000-fold lower than that measured against nicotinamide N-methyltransferase [16] [17].

Unconventional SAM Mimic Selectivity Enhancement

Chemoproteomic studies have revealed that unconventional S-adenosyl-L-methionine mimics can enhance selectivity over traditional analogues [22] [7]. Comparative analysis of LL320 (containing traditional S-adenosyl-L-methionine analogue) and II399 (containing unconventional S-adenosyl-L-methionine mimic) revealed distinct selectivity profiles [22] [7].

LL320 showed interactions with 38 additional proteins, while II399 exhibited interactions with only 17 additional proteins [22] [7]. Importantly, incorporating the unconventional S-adenosyl-L-methionine mimic in II399 led to improved selectivity compared to LL320 [22] [7]. Subsequent experiments confirmed LL320's interactions with RNA N-methyltransferase, DPH5, and S-adenosyl-L-homocysteine hydrolase, while II399 exhibited interactions with serine hydroxymethyltransferase 2 and methylphosphate capping enzyme [22] [7].

Quantitative Selectivity Measurements

Detailed kinetic characterization has provided quantitative measures of inhibitor selectivity [22] [7]. II399 demonstrated approximately 1000-fold selectivity for nicotinamide N-methyltransferase compared to RNA N-methyltransferase, while LL320 showed approximately 100-fold selectivity for the same comparison [22] [7]. Similarly, II399 displayed 5-fold selectivity over serine hydroxymethyltransferase 2, while LL320 showed 20-fold selectivity [22] [7].

The most advanced bisubstrate inhibitors II559 and II802 achieved exceptional selectivity, displaying over 5000-fold selectivity for nicotinamide N-methyltransferase over closely related methyltransferases [11] [12]. This represents the highest selectivity reported for nicotinamide N-methyltransferase inhibitors and validates the bisubstrate approach for achieving target specificity [11] [12].

Structural Basis of Selectivity

Molecular docking studies have provided insights into the structural basis of inhibitor selectivity [3] [20]. Docking of compound 6 into DOT1L and SMYD2 crystal structures suggested that the amidophenyl group occupies the substrate binding sites of both enzymes [3] [20]. Although the amino acid residues and the size and shape of substrate binding sites differ between nicotinamide N-methyltransferase, DOT1L, and SMYD2, these sites can accommodate small moieties such as the amidophenyl group [3] [20].

These findings suggest that selectivity can be achieved by modifying the substrate-mimicking portion of bisubstrate inhibitors [3] [20]. The nicotinamide binding pocket of nicotinamide N-methyltransferase has unique features that can be exploited for selective inhibitor design, particularly through optimization of aromatic substituents and hydrogen bonding patterns [5] [4].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Neelakantan et al (2017) Structure-activity relationship for small molecule inhibitors of nicotinamide N-methyltransferase. J.Med.Chem. 60 5015 PMID: 28548833